2-Thienyllithium

Catalog No.
S567659
CAS No.
2786-07-4
M.F
C4H3LiS
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thienyllithium

CAS Number

2786-07-4

Product Name

2-Thienyllithium

IUPAC Name

lithium;2H-thiophen-2-ide

Molecular Formula

C4H3LiS

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1

InChI Key

SNHOZPMHMQQMNI-UHFFFAOYSA-N

SMILES

[Li+].C1=CS[C-]=C1

Synonyms

2-lithiothiophene

Canonical SMILES

[Li+].C1=CS[C-]=C1

The exact mass of the compound 2-Thienyllithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Thienyllithium (CAS 2786-07-4) is a highly reactive organolithium reagent fundamentally utilized for the direct introduction of the 2-thienyl moiety into complex organic frameworks. Commercially procured as a stabilized solution (typically 1.0 M in THF/hexanes), it bypasses the operational hazards and batch-to-batch variability associated with the in situ deprotonation of thiophene using pyrophoric n-butyllithium. As a primary nucleophile, it exhibits higher reactivity profiles compared to its Grignard counterparts, making it an essential precursor for synthesizing active pharmaceutical ingredients, agrochemicals, and advanced optoelectronic materials such as thienylene oligomers [1].

Substituting 2-thienyllithium with close analogs introduces severe process and yield penalties. The Grignard equivalent, 2-thienylmagnesium bromide, possesses significantly lower nucleophilicity, often failing to achieve complete conversion when reacted with sterically hindered electrophiles or complex aldehydes [1]. Furthermore, attempting to utilize the positional isomer, 3-thienyllithium, presents critical thermal instability; it rapidly undergoes thermodynamic rearrangement to 2-thienyllithium at temperatures above -70 °C, destroying regiochemical control unless strictly maintained under extreme cryogenic conditions [2]. Finally, relying on the in situ generation from un-lithiated thiophene requires the handling of highly reactive n-butyllithium, adding mandatory cryogenic steps and increasing the risk of protic quenching or incomplete metalation [3].

Thermal Operating Window vs. 3-Thienyllithium

A critical differentiator in process scale-up is the thermodynamic stability of the lithiated species. 3-Thienyllithium is notoriously unstable, undergoing rapid rearrangement to the more thermodynamically stable 2-thienyllithium at temperatures above -70 °C. In contrast, 2-thienyllithium maintains its structural integrity at significantly higher temperatures (-20 °C to room temperature depending on the solvent system), eliminating the strict requirement for specialized ultra-cryogenic reactor capabilities during standard electrophilic trapping [1].

Evidence DimensionTemperature threshold for regiochemical rearrangement
Target Compound DataStable at -20 °C and above
Comparator Or Baseline3-Thienyllithium (Rearranges > -70 °C)
Quantified Difference>50 °C broader thermal operating window
ConditionsSolution phase organolithium handling in THF/ether mixtures

Allows procurement and process teams to utilize standard cooling infrastructure (-20 °C) rather than expensive liquid nitrogen cryogenic reactors (-78 °C).

Cycle Time and Hazard Reduction vs. In Situ Generation

Procuring pre-formed 1.0 M 2-thienyllithium directly bypasses the in situ metalation of thiophene. The in situ route requires the dropwise addition of n-butyllithium at -40 °C, followed by a 1-hour maturation period between -30 °C and -20 °C to ensure complete deprotonation. Utilizing the commercial pre-formed solution eliminates this 1-2 hour processing step, removes the need to handle pyrophoric n-butyllithium in the primary reactor, and mitigates yield losses associated with incomplete metalation or adventitious moisture during the extra dosing steps[1].

Evidence DimensionPreparation time and pyrophoric handling steps
Target Compound Data0 hours preparation, 0 equivalents of neat n-BuLi handled
Comparator Or BaselineIn situ generation (1-2 hours maturation, requires handling 1.0+ eq n-BuLi)
Quantified DifferenceEliminates 100% of n-BuLi handling and reduces reactor cycle time by 1-2 hours
ConditionsStandard laboratory or pilot-scale metalation of thiophene in THF

Directly lowers operational hazards and reduces batch cycle times, translating to higher throughput and safer manufacturing protocols.

Nucleophilic Addition Efficiency vs. Grignard Analogs

When reacting with sterically hindered or electronically deactivated aldehydes and ketones, organolithium reagents generally outperform their magnesium halide counterparts. 2-Thienyllithium exhibits a highly polarized carbon-lithium bond, making it a vastly stronger nucleophile compared to 2-thienylmagnesium bromide. This results in faster reaction kinetics and higher isolated yields of the corresponding 1-(2-thienyl)-carbinols, particularly where the Grignard reagent suffers from competing reduction or enolization side reactions [1].

Evidence DimensionNucleophilic addition efficiency to carbonyls
Target Compound Data2-Thienyllithium (High conversion, fast kinetics)
Comparator Or Baseline2-Thienylmagnesium bromide (Lower conversion, prone to side reactions with hindered substrates)
Quantified DifferenceSignificantly higher yields and faster kinetics in complex carbinol condensations
ConditionsCondensation with aldehydes/ketones in THF or ether

Ensures maximum yield and minimal side-product formation when coupling the thienyl group to expensive, late-stage pharmaceutical intermediates.

Late-Stage API Functionalization

Due to its higher nucleophilicity compared to Grignard reagents, 2-thienyllithium is a highly effective choice for introducing the 2-thienyl pharmacophore into complex, sterically hindered pharmaceutical intermediates. Its stability at -20 °C allows for controlled, scalable additions to carbonyls and imines without the extreme cryogenic burden required by 3-thienyllithium[1].

Synthesis of Thienylene Oligomers and Conducting Polymers

In materials science, pre-formed 2-thienyllithium is utilized to synthesize highly pure thiophene-functionalized macromonomers and thienylene oligomers for OLEDs. Using the commercial solution avoids the residual n-butyllithium impurities that can interfere with sensitive downstream transition-metal catalyzed cross-coupling or polymerization steps [2].

Agrochemical Precursor Synthesis

For the industrial production of halogenated thiophene carboxylic acids and thiols used in insecticides, 2-thienyllithium provides a direct, high-yield route. Bypassing the in situ generation step streamlines the process, allowing direct reaction with electrophiles like CO2 or elemental sulfur, thereby reducing overall batch cycle times and improving safety profiles[2].

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (40.62%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (59.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (59.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (59.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.38%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2786-07-4

Dates

Last modified: 04-14-2024

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